molecular formula C14H19N B2781692 3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287322-16-9

3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No. B2781692
CAS RN: 2287322-16-9
M. Wt: 201.313
InChI Key: UMRGTSATMYJIJP-UHFFFAOYSA-N
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Description

“3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine” is a derivative of Bicyclo[1.1.1]pentan-1-amine . Bicyclo[1.1.1]pentan-1-amine is a reagent useful in a variety of synthesis . It has been used in the preparation of 2,4-diaminopyrimidines which are histamine H4 receptor ligands .


Synthesis Analysis

The synthesis of Bicyclo[1.1.1]pentan-1-amine derivatives has been a subject of interest in recent years . Carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes, have emerged as the two most practical and scalable methods .


Molecular Structure Analysis

The molecular structure of Bicyclo[1.1.1]pentan-1-amine consists of three rings of four carbon atoms each . The appeal of the Bicyclo[1.1.1]pentane fragment originates from its ability to add three-dimensional character and saturation to compounds .


Chemical Reactions Analysis

Bicyclo[1.1.1]pentan-1-amine can be converted to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This is the first reported method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .


Physical And Chemical Properties Analysis

The average mass of Bicyclo[1.1.1]pentan-1-amine is 83.132 Da and the monoisotopic mass is 83.073502 Da .

Mechanism of Action

While the specific mechanism of action for “3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine” is not mentioned in the sources, Bicyclo[1.1.1]pentan-1-amine is used in the preparation of 2,4-diaminopyrimidines which are histamine H4 receptor ligands .

Future Directions

The application of Bicyclo[1.1.1]pentane derivatives in materials science and drug discovery has been extensively investigated . The Bicyclo[1.1.1]pentane motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .

properties

IUPAC Name

3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-9-4-10(2)12(11(3)5-9)13-6-14(15,7-13)8-13/h4-5H,6-8,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRGTSATMYJIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C23CC(C2)(C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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